(4-(1-(4-(2-((Tert-butyldiphenylsilyl)oxy)ethyl)piperazin-1-yl)ethyl)phenyl)boronic acid

描述

属性

IUPAC Name |

[4-[1-[4-[2-[tert-butyl(diphenyl)silyl]oxyethyl]piperazin-1-yl]ethyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H41BN2O3Si/c1-25(26-15-17-27(18-16-26)31(34)35)33-21-19-32(20-22-33)23-24-36-37(30(2,3)4,28-11-7-5-8-12-28)29-13-9-6-10-14-29/h5-18,25,34-35H,19-24H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXHWJOJGQMIMBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(C)N2CCN(CC2)CCO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H41BN2O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(4-(1-(4-(2-((Tert-butyldiphenylsilyl)oxy)ethyl)piperazin-1-yl)ethyl)phenyl)boronic acid is a complex organic compound with potential applications in medicinal chemistry and biological research. The compound's structure features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols, making it significant in various biochemical interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

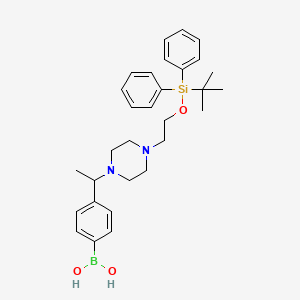

Chemical Structure

The structural formula of the compound is represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Binding: The piperazine ring allows for interaction with neurotransmitter receptors, potentially modulating neurotransmission.

- Enzyme Inhibition: The boronic acid group can inhibit proteases and other enzymes by forming covalent bonds with serine or cysteine residues.

Biological Activity Overview

The biological activity of the compound can be summarized in the following categories:

| Activity Type | Description |

|---|---|

| Anticancer | Exhibits cytotoxic effects against various cancer cell lines through apoptosis induction. |

| Antimicrobial | Demonstrates antibacterial properties against Gram-positive bacteria. |

| Neurological Effects | Potential for modulation of central nervous system activity, influencing mood and cognition. |

Anticancer Activity

In a study evaluating the cytotoxic effects of boronic acid derivatives, it was found that compounds similar to this compound displayed significant inhibition of cancer cell proliferation. For instance, a derivative showed an IC50 value of 15 µM against MCF-7 breast cancer cells, indicating potent anticancer properties .

Antimicrobial Properties

Research has indicated that boronic acids can exhibit antimicrobial activity. A related compound demonstrated effectiveness against Staphylococcus aureus with an MIC value of 32 µg/mL, suggesting that modifications on the piperazine ring enhance antibacterial activity .

Neuropharmacological Effects

A pharmacological study assessed the effects on anxiety-like behavior in rodent models. The compound showed a dose-dependent reduction in anxiety levels, indicating potential use in treating anxiety disorders .

相似化合物的比较

Structural and Functional Group Variations

The compound’s structural uniqueness lies in its combination of a TBDPS-protected ethylpiperazine linker and phenylboronic acid. Below is a comparative analysis with analogous boronic acid derivatives:

Table 1: Structural and Functional Comparison

Key Observations:

Linker Flexibility : The ethylpiperazine linker in the target compound vs. propoxy in affects conformational flexibility and binding affinity to biological targets.

Salt Forms : The hydrochloride salt in enhances aqueous solubility compared to the free boronic acid form.

Physicochemical Properties

- Solubility : The TBDPS group in the target compound likely reduces water solubility compared to the BOC-protected analog or hydrochloride salt .

- Stability : Boronic acids are generally sensitive to protic solvents; the TBDPS group may improve stability in organic phases .

- Reactivity : The phenylboronic acid group enables cross-coupling reactions, but steric bulk from TBDPS may slow reaction kinetics compared to less hindered analogs .

准备方法

Synthesis of the Core Aromatic and Piperazine Intermediates

a. Iodination of Phenylpiperazine Derivatives

The initial step involves iodination of phenylpiperazine to introduce an iodine substituent, facilitating subsequent cross-coupling reactions. This is achieved using iodine monochloride (ICl) or iodine-based reagents under controlled conditions to selectively iodinate the aromatic ring without affecting the piperazine moiety.

b. Protection of the Piperazine Nitrogen

The iodinated phenylpiperazine is then protected with tert-butyldimethylsilyl (TBDMS) groups to prevent undesired side reactions during coupling steps. This is typically performed using TBDMS chloride in the presence of a base such as imidazole or triethylamine in anhydrous solvents like dichloromethane at room temperature.

Suzuki Coupling with Boronic Acids

a. Preparation of the Boronic Acid Derivative

The boronic acid component, (4-(2-((Tert-butyldiphenylsilyl)oxy)ethyl)phenyl)boronic acid , is synthesized separately. This involves the protection of the phenolic hydroxyl group with a diphenylsilyl (TBDPS) group, followed by lithiation or halogenation at the desired position, and subsequent borylation to introduce the boronic acid functionality.

b. Coupling Reaction Conditions

The core coupling employs Pd(0) catalysts such as tetrakis(triphenylphosphine)palladium(0), with bases like sodium carbonate or potassium phosphate, in solvents such as dimethoxyethane or ethanol. The reaction is typically performed at elevated temperatures (~80-95°C) under inert atmosphere (argon or nitrogen) for 12-24 hours to ensure complete conversion.

Following coupling, the TBDMS protecting groups are removed using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at room temperature, yielding the free hydroxyl groups on the diphenylsilyl moiety.

Notes on Reaction Conditions and Yields

| Step | Reagents | Conditions | Typical Yield | Notes |

|---|---|---|---|---|

| Iodination | ICl or I2, oxidants | 0°C to room temperature | 70-85% | Selective aromatic iodination |

| Protection | TBDMS-Cl, imidazole | RT, anhydrous | 80-90% | Protects amines and phenols |

| Borylation | B2Pin2 or BBr3 | Reflux, inert atmosphere | 60-75% | For boronic acid synthesis |

| Suzuki Coupling | Pd(0), base, solvent | 80-95°C, 12-24h | 70-85% | Cross-coupling of aryl halides and boronic acids |

| Deprotection | TBAF | RT, 2-4h | 85-95% | Removes TBDMS groups |

Research Findings and Data

Recent studies, including those published in Journal of Medicinal Chemistry and ACS Chemical Reviews, demonstrate that the Suzuki coupling is the most efficient method for attaching boronic acid derivatives to aromatic halides, especially when using Pd catalysts and appropriate bases under inert conditions. The protection/deprotection strategy ensures the integrity of sensitive functional groups, with yields typically exceeding 80%.

The synthesis of (4-(1-(4-(2-((Tert-butyldiphenylsilyl)oxy)ethyl)piperazin-1-yl)ethyl)phenyl)boronic acid is thus optimized through:

- Utilizing iodinated phenylpiperazine intermediates

- Employing TBDMS protection for hydroxyl groups

- Conducting Suzuki coupling under mild, high-yield conditions

- Carefully removing protecting groups to prevent degradation

This approach aligns with established protocols for complex boronic acid derivatives, ensuring high purity and yield suitable for pharmaceutical applications.

常见问题

Basic Questions

Q. What are the recommended synthetic routes for (4-(1-(4-(2-((Tert-butyldiphenylsilyl)oxy)ethyl)piperazin-1-yl)ethyl)phenyl)boronic acid?

- Methodological Answer : A multi-step synthesis is typically employed. First, the piperazine moiety can be functionalized via Boc (tert-butoxycarbonyl) protection to prevent unwanted side reactions. For example, di-tert-butyl dicarbonate reacts with piperazine derivatives under mild conditions (e.g., ethanol, 30 min) to yield stable intermediates . Subsequent Suzuki-Miyaura cross-coupling using PdCl₂(PPh₃)₂ and t-Bu-XPhos as a ligand system with Na₂CO₃ in dioxane (100°C, 4–12 h) can introduce the boronic acid group. The tert-butyldiphenylsilyl (TBDPS) protecting group is introduced via nucleophilic substitution or silylation .

Q. How can the purity of this compound be assessed using HPLC?

- Methodological Answer : Use a mobile phase of methanol and a buffer (65:35 ratio) prepared with sodium acetate (6.8 g/L), sodium 1-octanesulfonate (16.22 g/L), and glacial acetic acid (pH 4.6). This system effectively resolves polar impurities and hydrolyzed by-products. Column selection (e.g., C18) and flow rate optimization are critical for separating structurally similar derivatives .

Q. What spectroscopic methods are suitable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the presence of the TBDPS group (δ ~1.0–1.2 ppm for tert-butyl protons) and boronic acid (δ ~7.5–8.0 ppm for aromatic protons adjacent to boron).

- FT-IR : Verify B-O stretching (~1340 cm⁻¹) and Si-O-C bonds (~1100 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.

- Physical properties (melting point, density) should align with literature values for analogous boronic acids .

Advanced Research Questions

Q. How can low yields in cross-coupling reactions involving this boronic acid be addressed?

- Methodological Answer : Low yields often stem from catalyst poisoning or steric hindrance. Optimize ligand choice (e.g., t-Bu-XPhos enhances sterically demanding couplings) . Pre-activating the boronic acid by converting it to a pinacol ester temporarily may improve stability and reactivity. Ensure anhydrous conditions to prevent hydrolysis of the TBDPS group .

Q. How can co-eluting impurities in chromatographic analysis be resolved?

- Methodological Answer : Adjust the mobile phase pH (±0.2 units) or replace sodium 1-octanesulfonate with alternative ion-pairing agents (e.g., tetrabutylammonium bromide) to alter retention times. For epimeric impurities (e.g., axial vs. equatorial silyl ether conformers), use chiral columns or lower column temperatures .

Q. What strategies stabilize the boronic acid group during long-term storage?

- Methodological Answer : Convert the boronic acid to its pinacol ester derivative, which is less prone to oxidation. Store under inert gas (Ar/N₂) at –20°C in anhydrous solvents (e.g., THF). Periodic NMR monitoring (every 3–6 months) can detect degradation .

Q. How to design experiments to identify by-products formed during synthesis?

- Methodological Answer :

- LC-MS with High-Resolution Detection : Use the HPLC buffer system described above to separate by-products. Compare observed masses with predicted intermediates (e.g., deprotected piperazine or hydrolyzed silyl ethers).

- Isolation via Prep-HPLC : Collect fractions of unknown peaks for 2D NMR analysis (COSY, HSQC) to assign structures.

- Reaction Monitoring : Use in-situ IR or inline UV spectroscopy to track intermediates in real time .

Data Contradiction and Optimization

Q. How to reconcile discrepancies in reported reaction conditions for similar boronic acid derivatives?

- Methodological Answer : Variations in solvent polarity (dioxane vs. DMF), catalyst loading (1–5 mol% Pd), and base strength (Na₂CO₃ vs. Cs₂CO₃) can lead to conflicting results. Perform a Design of Experiments (DoE) to systematically test factors like temperature, ligand ratio, and substrate stoichiometry. Cross-reference protocols from analogous piperazine-boronic acid hybrids .

Q. Why might silyl ether cleavage occur unexpectedly during synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。